3-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Beschreibung
The compound 3-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a hybrid molecule featuring three key structural motifs:
- Pyrazole core: A 3,5-dimethyl-1-phenyl-substituted pyrazole, which is a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities.
- Piperazine linker: A six-membered diamine ring that enhances solubility and serves as a flexible spacer for intermolecular interactions.
- Coumarin (2H-chromen-2-one) moiety: A bicyclic aromatic system known for fluorescence properties and biological activities, including anticoagulant and antitumor effects.
Eigenschaften
IUPAC Name |
3-[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-17-23(18(2)29(26-17)20-9-4-3-5-10-20)27-12-14-28(15-13-27)24(30)21-16-19-8-6-7-11-22(19)32-25(21)31/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIMXSMYTISICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the pyrazole core. This can be achieved through the reaction of hydrazine with appropriate ketones or aldehydes under acidic or basic conditions. The resulting pyrazole derivative is then coupled with piperazine and subsequently reacted with chromen-2-one derivatives to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of handling high temperatures and pressures. The use of catalysts and optimized reaction conditions would be crucial to achieve high yields and purity. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chromen-2-one moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.
Substitution: : The pyrazole ring can undergo substitution reactions to introduce different substituents, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Piperazine derivatives with different functional groups.
Substitution: : Substituted pyrazoles with varying biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. A study demonstrated that pyrazole derivatives can interact with specific targets in cancer cells, leading to increased rates of apoptosis and decreased tumor growth .
Anti-inflammatory Effects
Compounds containing the pyrazole moiety have been reported to possess anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that 3-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one may also exhibit similar properties, making it a candidate for treating inflammatory diseases .
Neuroprotective Properties
Emerging studies indicate that certain pyrazole derivatives can provide neuroprotective effects against neurodegenerative diseases. These compounds may act by modulating neurotransmitter levels or by exhibiting antioxidant properties that protect neuronal cells from oxidative stress .
Case Study 1: Anticancer Efficacy
In a recent study examining the anticancer efficacy of pyrazole derivatives, researchers synthesized several compounds structurally related to 3-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one. The results indicated that these compounds significantly inhibited tumor growth in vitro and in vivo models of breast cancer, demonstrating their potential as therapeutic agents against malignancies .
Case Study 2: Neuroprotection in Animal Models
Another study focused on evaluating the neuroprotective effects of related pyrazole compounds in animal models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid plaque formation and improve cognitive function in treated animals compared to controls .
Wirkmechanismus
The mechanism by which 3-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Pyrazole-Piperazine Hybrids
(a) 1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone ()
- Key Differences: The target compound replaces the nitro group and diphenylethanone in ’s structure with a coumarin-carbonyl group. The absence of the nitro group may reduce toxicity risks .
(b) N-Substituted Pyrazoline Derivatives ()
- Key Differences :
(c) 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone ()
- Key Differences: The chloro-ethanone group in is replaced by a coumarin-linked carbonyl in the target.
Coumarin Derivatives
(a) 8.7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one ()
- Key Differences :
(b) Fluorinated Chromenone Derivatives ()
- Key Differences :
Physicochemical and Electronic Properties
- Wavefunction Analysis: Tools like Multiwfn () could compare electron localization functions (ELF) or electrostatic potentials (ESP) between the target and analogs. For instance, the coumarin moiety likely increases electron-deficient regions, enhancing interactions with nucleophilic residues in proteins .
- Crystallography : SHELX () is widely used for structural validation. The target’s crystal structure (if resolved) would clarify conformational preferences versus ’s pyrazolines, where steric effects from substituents dominate packing patterns .
Data Tables
Table 1: Structural Comparison of Key Compounds
Biologische Aktivität
The compound 3-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by recent research findings and case studies.
Structural Overview
This compound features a complex structure that combines a chromone and a pyrazole moiety, linked through a piperazine group. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to the compound . For instance, compounds with pyrazole rings have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the phenyl ring enhances the cytotoxic activity against cancer cells, with some derivatives exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HT29 (Colon) | 15 | |
| Compound B | A431 (Skin) | 10 | |
| Compound C | Jurkat (Leukemia) | 5 |
Antimicrobial Properties
The antimicrobial activity of pyrazole-containing compounds has also been documented. The presence of electron-donating groups on the phenyl ring appears to enhance antibacterial efficacy against Gram-positive bacteria. Studies indicate that compounds with similar structures exhibit minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics .
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Activity : Pyrazole derivatives are known to exhibit antioxidant properties, which can protect normal cells from oxidative stress induced by cancer therapies.
- Interaction with Enzymes : Some studies suggest that these compounds can act as inhibitors of specific enzymes involved in tumor growth and metastasis.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of pyrazole derivatives, including the compound in focus. It was found that modifications on the piperazine ring significantly affected the anticancer activity against various cell lines. The study concluded that the compound exhibited promising results, particularly in inhibiting growth in breast cancer models .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds. The results indicated that certain derivatives effectively inhibited bacterial growth, suggesting potential applications in treating infections resistant to standard antibiotics .
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one?
The synthesis typically involves three key steps:
- Cyclocondensation : Formation of the pyrazole ring using ethyl acetoacetate, phenylhydrazine, and DMF-DMA under reflux conditions .
- Coupling Reactions : Introduction of the piperazine-carbonyl moiety via nucleophilic acyl substitution, often employing chloroacetyl chloride or benzodioxinylcarbonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling stoichiometry and reaction time .
Q. Which analytical techniques are critical for structural characterization of this compound?
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally similar pyrazoline derivatives (e.g., R-factor = 0.038 in analogous coumarin-pyrazole hybrids) .
- Spectral Analysis :
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .
Q. How are preliminary biological activities screened for this compound?
- In Vitro Assays :
- Dose-Response Studies : IC₅₀ values are compared to structurally related pyrazoline-coumarin hybrids to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reported pharmacological activities?
Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) may arise from:
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or incubation time .
- Structural Modifications : Subtle changes in substituents (e.g., electron-withdrawing groups on the phenyl ring) alter binding affinity. Validate using co-crystallization or molecular docking .
- Statistical Design : Employ randomized block designs with split-split plots to control for variables like solvent purity or cell passage number .
Q. What strategies optimize synthetic yield and purity for scale-up?
- Reaction Optimization :
- Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water) resolves closely related impurities .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Q. What experimental approaches address poor aqueous solubility during formulation?
- Co-Solvent Systems : Use PEG-400 or cyclodextrin inclusion complexes to enhance solubility (>48.7 µg/mL at pH 7.4) .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in in vivo models .
Q. What mechanistic insights explain its enzyme inhibition activity?
- Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. For example, pyrazole derivatives show mixed inhibition against carbonic anhydrase II (Ki = 0.8–1.2 µM) .
- Molecular Docking : Pyrazole and coumarin moieties form hydrogen bonds with active-site residues (e.g., Thr199 in hCA II), while the piperazine group enhances solubility near hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
